![molecular formula C19H17ClN2O3 B2944097 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 946316-13-8](/img/structure/B2944097.png)
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide, also known as CLP-257, is a compound that has been studied for its potential therapeutic applications. The compound belongs to the class of isoxazole derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Herbicidal Activity
- Compounds with similar structural features, such as those containing isoxazolyloxy or chlorophenyl groups, have been investigated for their herbicidal activities. For example, studies on 2-(5-isoxazolyloxy)acetamide derivatives revealed potent herbicidal activity associated with compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group on the oxyacetamide oxygen, showing strong activities against upland weeds without affecting cotton at certain concentrations (Kai et al., 1998).
Antitumor Activity
- Novel synthesized compounds, such as N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), have shown potent antitumor activity against various cancer cells in vitro. XN05 treatment resulted in the accumulation of G2/M phase cells and induced apoptosis in human hepatocellular carcinoma cells, suggesting a mechanism involving the disruption of microtubule assembly (Wu et al., 2009).
Antimicrobial Activity
- Another study synthesized and evaluated the antimicrobial activity of novel thiazolidinone and acetidinone derivatives, indicating the potential for compounds with acetamide derivatives to possess antimicrobial properties. While the specific activities were not detailed, this research opens avenues for the antimicrobial application of similar compounds (Mistry et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
For instance, indole derivatives have been reported to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
For instance, indole derivatives have been reported to possess various biological activities, leading to various molecular and cellular effects .
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-24-17-9-7-15(8-10-17)21-19(23)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUKFDNUDPVLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide |
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